Rhynchophyllin

Übersicht

Beschreibung

Rhynchophylline is an indole alkaloid found in certain Uncaria species, notably Uncaria rhynchophylla and Uncaria tomentosa . It also occurs in the leaves of Mitragyna speciosa (kratom) and Mitragyna tubulosa . Rhynchophylline has numerous protective properties such as anti-inflammatory, neuroprotective, anti-hypertensive, anti-rhythmic, and sedative effects .

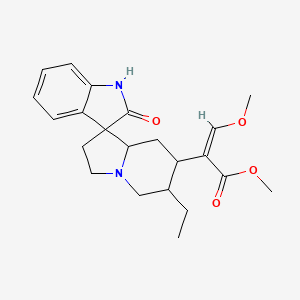

Synthesis Analysis

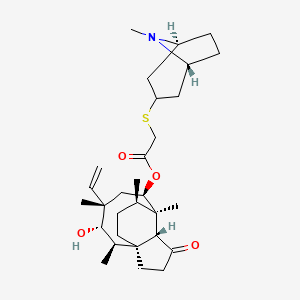

The asymmetric total syntheses of Rhynchophylline were achieved in 17 steps from butanal and ethyl acrylate . The synthesis features Carreira ring expansion to construct the tetracyclic spirooxindole core in high diastereoselectivity . A collective formal synthesis approach to bioactive oxindole alkaloids, including Rhynchophylline, was completed in a protecting-group free manner .

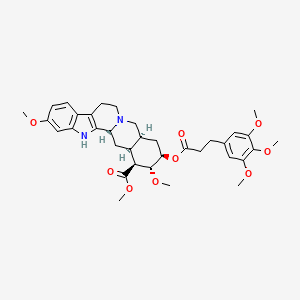

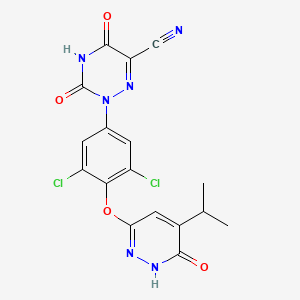

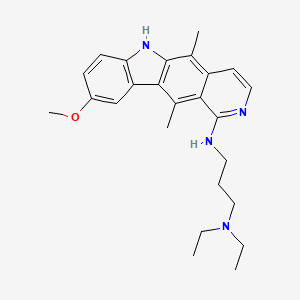

Molecular Structure Analysis

Rhynchophylline has a complex molecular structure with the molecular formula C22H28N2O4 . The molecular weight is 384.5 g/mol . The IUPAC name is methyl (E)-2-[(3R,6’R,7’S,8’aS)-6’-ethyl-2-oxospiro[indole-3,1’-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7’-yl]-3-methoxyprop-2-enoate .

Chemical Reactions Analysis

Rhynchophylline has been shown to undergo various chemical reactions. For instance, it has been found to have structural stabilities and transformation mechanisms that have been analyzed using HPLC and UPLC-Q-TOF-MS .

Physical and Chemical Properties Analysis

Rhynchophylline has a molecular weight of 384.5 g/mol and a molecular formula of C22H28N2O4 . It is a member of indolizines and has a role as a metabolite .

Wissenschaftliche Forschungsanwendungen

Biosynthese und Stoffwechselwege

Rhynchophyllin (RIN) und Isothis compound (IRN) sind repräsentative Arten von Indolalkaloiden mit einzigartigen Spiroindolstrukturen, die in Uncaria rhynchophylla produziert werden . Die biosynthetischen Wege dieser pflanzlichen Spiroindolalkaloide sind noch weitgehend unbekannt . Jüngste Studien haben jedoch U. rhynchophylla verwendet, um die biosynthetischen Gene zu untersuchen und die funktionellen Enzyme in den Spiroindolalkaloiden zu charakterisieren .

Antihypertensive und neuroprotektive Wirkungen

Als bioaktiver Bestandteil von U. rhynchophylla hat IRN in letzter Zeit große Aufmerksamkeit auf sich gezogen, da es antihypertensive und neuroprotektive Wirkungen hat . Dies macht es zu einer vielversprechenden Verbindung für die Entwicklung von Behandlungen für Bluthochdruck und neurologische Erkrankungen.

Strukturelle Stabilität und Transformationsmechanismus

Es wurden Studien durchgeführt, um die strukturelle Stabilität und den Transformationsmechanismus von this compound (RIN) und Isothis compound (IRN) aufzudecken . Diese Studien liefern wertvolle Informationen für die Stabilitätsanalyse der Umwandlungsprodukte .

Behandlung der Alzheimer-Krankheit

This compound und Isothis compound aus U. rhynchophylla haben sich als vielversprechend bei der Behandlung der Alzheimer-Krankheit erwiesen . Die geringe Ausbeute dieser Naturstoffe hat ihre Anwendung in der Medizin eingeschränkt , was die Notwendigkeit weiterer Forschung und Entwicklung in diesem Bereich unterstreicht.

Auswirkungen auf den Schlaf

Einige Studien haben die Auswirkungen von this compound auf den Schlaf mit einer Veränderung des mRNA-Spiegels von Prostaglandinrezeptoren in der präfrontalen Hirnrinde (PFC) und dem Hypothalamus in Verbindung gebracht . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schlafstörungen hin.

Suchtbehandlung

This compound hat bei Ratten mit bedingter Platzpräferenz (CPP) durch Methamphetamin therapeutische Wirkungen gezeigt, indem es die p-Fos- und die phosphorylierte cAMP-Response-Element-bindende Protein (p-CREB)-Spiegel im Gehirn senkt . Dies deutet auf mögliche Anwendungen in der Suchtbehandlung hin.

Wirkmechanismus

Target of Action

Rhynchophylline primarily targets N-methyl-D-aspartate (NMDA) receptors and acts as a non-competitive antagonist . It also targets ion channels and tyrosine kinase receptors . These targets play crucial roles in neuronal communication, sleep regulation, and other physiological processes .

Mode of Action

Rhynchophylline interacts with its targets, primarily NMDA receptors, in a non-competitive manner . This interaction leads to changes in brain oscillations during wakefulness and slow-wave sleep . The compound’s effects on these targets can impact sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Biochemical Pathways

Rhynchophylline affects several biochemical pathways. It modifies the expression of genes linked to cell movement, apoptosis/necrosis, and transcription/translation in a brain region-independent manner . It also changes those linked to sleep regulation (e.g., Hcrt, Pmch) in a brain region-specific manner (e.g., in the hypothalamus) . Furthermore, it impacts sleep through mechanisms involving ion channels, NMDA receptors, tyrosine kinase receptors, ERK/MAPK, PI3K/AKT, and NF-κB pathways .

Pharmacokinetics

The oral bioavailability and drug-likeness of Rhynchophylline were calculated to be 41.82% and 0.57, respectively . These properties are crucial for assessing the effects of drug distribution and are important factors in the compound’s bioavailability .

Result of Action

Rhynchophylline has been shown to enhance slow-wave sleep and modify brain oscillations during both wakefulness and slow-wave sleep . It also impacts neuronal communication in a way that could have substantial effects on sleep phenotypes . Moreover, it has been found to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Action Environment

Environmental factors, particularly light intensity, can influence the production of Rhynchophylline . For instance, the contents of Rhynchophylline and its isomer, Isorhynchophylline, significantly increased in Uncaria rhynchophylla leaves at 20% light intensity after 7 and 21 days . Additionally, precipitation has been found to be a major factor affecting the content of Rhynchophylline .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Rhynchophylline interacts with various enzymes and proteins. It is a non-competitive NMDA antagonist and a calcium channel blocker . It has been shown to inhibit calcium influx and prevent glutamate-induced neuronal death in vitro . The interaction of Rhynchophylline with these biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

Rhynchophylline has significant effects on various types of cells and cellular processes. It has been shown to increase sleep time in rodents . It can impact sleep through mechanisms involving ion channels, N-methyl-D-aspartate (NMDA) receptors, tyrosine kinase receptors, extracellular signal-regulated kinases (ERK)/mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K)/RAC serine/threonine-protein kinase (AKT), and nuclear factor-kappa B (NF-κB) pathways .

Molecular Mechanism

Rhynchophylline exerts its effects at the molecular level through various mechanisms. It acts as a noncompetitive NMDA glutamate receptor antagonist and inhibits calcium influx, thereby preventing glutamate-induced neuronal death . It also suppresses the expression of toll-like receptor 4, NOD-like receptor protein 3, and cyclooxygenase 2 .

Temporal Effects in Laboratory Settings

The effects of Rhynchophylline change over time in laboratory settings. It has been shown to enhance slow wave sleep (SWS) after both injections, suppress paradoxical sleep (PS) in the light but enhance PS in the dark period . Furthermore, Rhynchophylline modifies brain oscillations during both wakefulness and SWS (including delta activity dynamics) in a time-dependent manner .

Dosage Effects in Animal Models

The effects of Rhynchophylline vary with different dosages in animal models. For instance, it has been shown to reduce locomotor activity, and increase sleep time when co-administered with pentobarbital in mice .

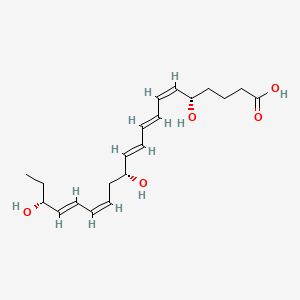

Metabolic Pathways

Rhynchophylline is involved in several metabolic pathways. It has been shown to ameliorate metabolic disorders in Parkinson’s disease mainly through the regulation of retinol metabolism, arachidonic acid metabolism, glycerophospholipid metabolism, and purine metabolism .

Transport and Distribution

It is known that Rhynchophylline is an important active component of Uncaria rhynchophylla, which is used in traditional Chinese medicine .

Subcellular Localization

A highly efficient protoplast-based transient expression system was used for subcellular localization of transcription factor UrWRKY37

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Rhynchophylline can be achieved through a multi-step process involving the condensation of various precursors.", "Starting Materials": [ "4-hydroxyphenylacetaldehyde", "ethyl acetoacetate", "ammonium acetate", "methyl iodide", "sodium borohydride", "piperidine" ], "Reaction": [ "Condensation of 4-hydroxyphenylacetaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline", "Methylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl iodide and sodium borohydride to form 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde", "Reductive amination of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxaldehyde with piperidine to form Rhynchophylline" ] } | |

CAS-Nummer |

76-66-4 |

Molekularformel |

C22H28N2O4 |

Molekulargewicht |

384.5 g/mol |

IUPAC-Name |

methyl (Z)-2-[(3S,6'S,7'R,8'aR)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13-/t14-,15-,19-,22+/m1/s1 |

InChI-Schlüssel |

DAXYUDFNWXHGBE-UKMPBLTPSA-N |

Isomerische SMILES |

CC[C@@H]1CN2CC[C@@]3([C@H]2C[C@H]1/C(=C/OC)/C(=O)OC)C4=CC=CC=C4NC3=O |

SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Kanonische SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

isorhynchophylline isorhyncophylline rhynchophylline rhyncophylline rhyncophylline, (16E)-isomer rhyncophylline, (16E,20alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.